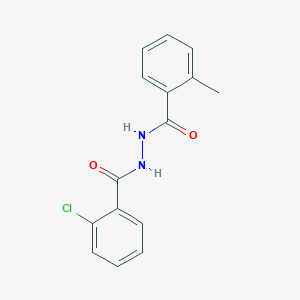![molecular formula C15H22N6O B5525850 4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)
4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine, also known as VX-745, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrimidinamines and has been found to possess inhibitory properties against various kinases.
Scientific Research Applications
Synthesis and Rearrangements
Research by Khalafy et al. (2002) explored the synthesis of isoxazolones and their transformation into imidazo[1,2-a]pyridines and indoles, which are related to the structure of interest. This study highlights the chemical pathways and transformations useful in medicinal chemistry (Khalafy, Setamdideh, & Dilmaghani, 2002).
Optical and Luminescent Properties
Volpi et al. (2017) examined 1,3-diarylated imidazo[1,5-a]pyridine derivatives for their optical properties. These compounds, related to the chemical of interest, exhibited notable Stokes' shift and quantum yields, suggesting potential applications in materials science and photophysical studies (Volpi et al., 2017).
Crystal Structure Analysis
A study by Dhanalakshmi et al. (2018) focused on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives. Their work provided insights into the molecular geometry and interactions, critical for understanding the behavior of such compounds in various applications (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Antitumor and Chemotherapeutic Applications
Almeida et al. (2018) designed and synthesized selenylated imidazo[1,2-a]pyridines with promising activity against breast cancer cells. Their research demonstrated the potential of such compounds in inhibiting cell proliferation and inducing apoptosis, marking a significant contribution to cancer chemotherapy (Almeida, Rafique, Saba, Siminski, Mota, Filho, Braga, Pedrosa, & Ourique, 2018).
Properties
IUPAC Name |
4-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-22-10-9-20-8-6-17-14(20)12-3-2-7-21(11-12)13-4-5-18-15(16)19-13/h4-6,8,12H,2-3,7,9-11H2,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAYTDLEOTXSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)
![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)
![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)
![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)
![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)
![N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5525819.png)
![3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5525820.png)
![1-isopropyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5525834.png)

![8-[(2-furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5525846.png)

